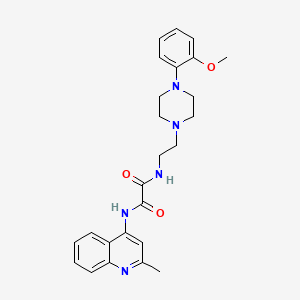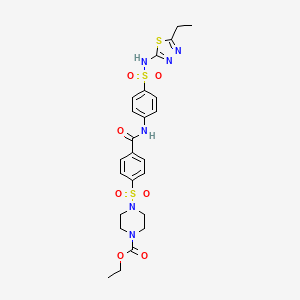
ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of piperazine derivatives with various carboxylic acids or their derivatives. For example, the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) is achieved by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid . This suggests that the synthesis of the target compound would likely involve multiple steps, including the formation of a piperazine ring, introduction of the thiadiazole group, and subsequent sulfamoyl and carbamoyl modifications.
Molecular Structure Analysis
The molecular structure of related compounds, such as EPBA, shows that the piperazine ring can adopt a chair conformation, and there is a significant dihedral angle between the piperazine ring and the attached benzene ring . This information can be extrapolated to the target compound, indicating that it may also exhibit a chair conformation in the piperazine moiety and have a similar spatial arrangement between its rings.
Chemical Reactions Analysis
The target compound likely undergoes chemical reactions typical of its functional groups. Piperazine rings can participate in nucleophilic substitution reactions, while the carbamoyl and sulfonyl groups may be involved in reactions with nucleophiles and electrophiles, respectively. The thiadiazole moiety could also contribute to the compound's reactivity, potentially engaging in ring-opening reactions or acting as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the target compound are not detailed in the provided papers, we can infer that it would exhibit properties consistent with its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that it would have a relatively high molecular weight and might display significant polarity, impacting its solubility and interaction with biological molecules. The compound's impurity profile and stability could be assessed using techniques such as liquid chromatography-mass spectrometry (LC-MS), as demonstrated for a related glycoprotein IIb/IIIa antagonist .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound has been the subject of research due to its diverse applications in medicinal chemistry, particularly in the synthesis of hybrid molecules that exhibit various biological activities. For instance, its derivatives have been explored for antimicrobial, antilipase, and antiurease activities. The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate, showed moderate to good antimicrobial activity against test microorganisms, with some compounds displaying antiurease and antilipase activities as well (Başoğlu et al., 2013).
Characterization and Antimicrobial Evaluation
Another study focused on the synthesis, characterization, and biological evaluation of novel carbazole derivatives, highlighting the antimicrobial and anticancer potential of these compounds. The derivatives showed significant antibacterial and antifungal activity, with some being active against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Antibacterial Activities
Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives designed and synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine revealed that some derivatives exhibited better antibacterial activities, suggesting potential applications in developing new antibacterial agents (Qi, 2014).
Antitubercular Activity
A series designed by molecular hybridization and synthesized from aryl thioamides was evaluated for its in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these compounds, one was identified as a promising compound exhibiting activity against all tests, with specific metrics indicating its potential as a Mycobacterium tuberculosis GyrB inhibitor (Jeankumar et al., 2013).
Anticancer Potential
The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents revealed that some derivatives acted as strong anticancer agents, suggesting the potential for further exploration in cancer treatment (Rehman et al., 2018).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or investigations into its mechanism of action.
I hope this general information is helpful, and I apologize for not being able to provide more specific information about the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!
Propiedades
IUPAC Name |
ethyl 4-[4-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O7S3/c1-3-21-26-27-23(38-21)28-39(33,34)19-11-7-18(8-12-19)25-22(31)17-5-9-20(10-6-17)40(35,36)30-15-13-29(14-16-30)24(32)37-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFUTXUDPQVYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

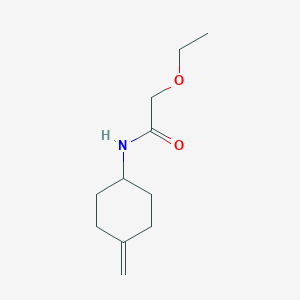
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)
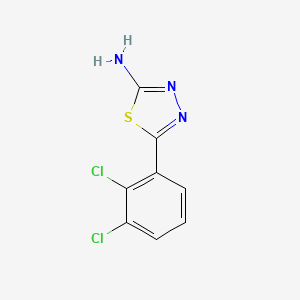
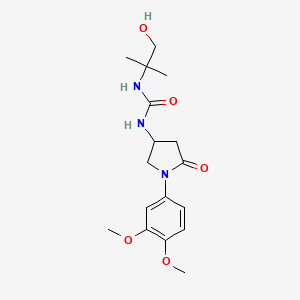
![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)
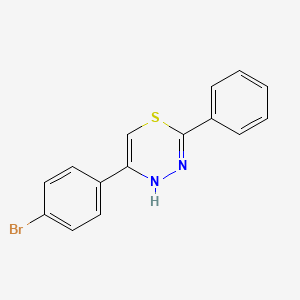
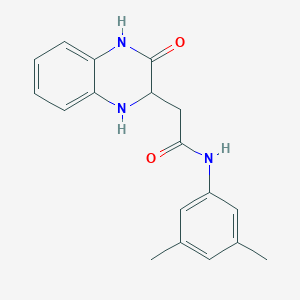
![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

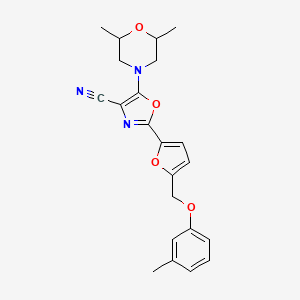
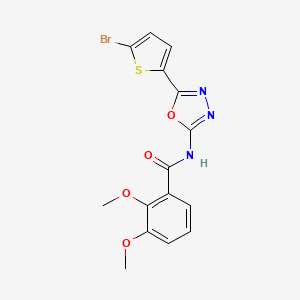
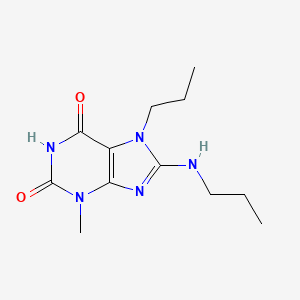
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)
